Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by its unique structure, which includes acetyl and propyl groups attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrole derivative with an acetylating agent and propylating reagents. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets in biological systems. The acetyl and propyl groups may influence its binding affinity and specificity towards enzymes or receptors. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific proteins, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-acetyl-1H-pyrrole-3-carboxylate: This compound has a similar structure but differs in the position of the acetyl group.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This derivative contains bromine atoms, which can significantly alter its chemical properties and reactivity
Uniqueness
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate is unique due to the presence of both acetyl and propyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
918827-31-3 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 1-acetyl-4,5-dipropylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-5-7-11-9-13(14(17)18-4)15(10(3)16)12(11)8-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
YEAHRQKNSSELEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C(=C1)C(=O)OC)C(=O)C)CCC |
Origin of Product |
United States |
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